molecular formula C11H11NO2S2 B181936 Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate CAS No. 24044-88-0

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No. B181936
CAS RN: 24044-88-0
M. Wt: 253.3 g/mol
InChI Key: OOZLAJJSFPATME-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is C11H11NO2S2 . The canonical SMILES structure is CCOC(=O)CSC1=NC2=CC=CC=C2S1 .


Chemical Reactions Analysis

The title reagent engaged in the modified Julia olefination with aldehydes under mild reaction conditions (DBU, CH2Cl2, rt or −78 °C) to yield α, β -unsaturated esters .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is 253.341 g/mol . It has 5 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Tautomerism and Decomposition Studies

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate and its derivatives exhibit interesting tautomeric behaviors and decomposition patterns. For instance, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exists as a mixture of two tautomers and decomposes under certain conditions (Carrington et al., 1972).

Synthesis of α-Fluoro Acrylonitriles

The compound is used in the synthesis of novel reagents like (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile. This reagent, derived from ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-α-fluoroacetate, is effective in producing α-fluoro acrylonitriles with high yields and Z-stereoselectivity (del Solar et al., 2008).

Synthesis of Substituted Carboxylic Acids

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is instrumental in synthesizing substituted carboxylic acids and esters. This involves alkylation and subsequent hydrolysis, yielding acetic acids in good-to-excellent yields (Hussein & McGeary, 2014).

Antimicrobial Activity

Derivatives of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate have shown notable antimicrobial properties. Compounds synthesized from (1,3-Benzothiazol-2-ylsulfanyl)acetic acid exhibited appreciable antifungal and antibacterial activities (Chakraborty et al., 2014).

Metal Complex Synthesis

This compound is also used in the synthesis of metal complexes. For instance, new metal complexes with ions like Fe(II), Mn(II), Co(II), and others were prepared using (Benzothiazol-2-ylsulfanyl)-acetic acid, showing potential for further exploration in this field (Yousif et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZLAJJSFPATME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214015
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

CAS RN

24044-88-0, 64036-42-6
Record name Acetic acid, (2-benzothiazolylthio)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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